molecular formula C3H4N4OS B8337490 1,2,4-Thiadiazole-5-carbohydrazide

1,2,4-Thiadiazole-5-carbohydrazide

Cat. No.: B8337490
M. Wt: 144.16 g/mol
InChI Key: RKARBROEMMYZGE-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazole-5-carbohydrazide (C₄H₆N₄OS) is a heterocyclic compound featuring a thiadiazole core substituted with a carbohydrazide group at position 3. Its molecular structure (SMILES: CC1=NSC(=N1)C(=O)NN) includes a methyl group at position 3, contributing to its lipophilicity and metabolic stability . This compound is widely utilized as a pharmaceutical intermediate, notably in the synthesis of Fezolinetant, a neurokinin-3 receptor antagonist for menopausal symptom relief . Its synthesis often involves Pinner reactions and bromination routes, ensuring high isotopic purity in deuterated forms .

Properties

Molecular Formula

C3H4N4OS

Molecular Weight

144.16 g/mol

IUPAC Name

1,2,4-thiadiazole-5-carbohydrazide

InChI

InChI=1S/C3H4N4OS/c4-7-2(8)3-5-1-6-9-3/h1H,4H2,(H,7,8)

InChI Key

RKARBROEMMYZGE-UHFFFAOYSA-N

Canonical SMILES

C1=NSC(=N1)C(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

1,2,3-Thiadiazole Derivatives

  • Structure : The 1,2,3-thiadiazole ring differs in nitrogen and sulfur positioning, leading to distinct electronic properties.
  • Activity : Derivatives like 4-methyl-2-phenylthiazole-5-carbohydrazide () exhibit anticancer activity (e.g., compound 7b , IC₅₀ = 1.61 µg/mL against HepG-2), attributed to the thioamide hydrazine moiety .
  • Synthesis: Synthesized via reactions with α-halo compounds (e.g., phenacyl bromide) or hydrazonoyl chlorides, differing from the Pinner-based routes of 1,2,4-thiadiazoles .

1,3,4-Thiadiazole Derivatives

  • Structure : The 1,3,4-thiadiazole ring enhances π-electron deficiency, influencing reactivity.
  • Activity : Compounds like 5-(4-methyl-2-phenylthiazol-5-yl)-1,3,4-thiadiazoles show dual carbonyl groups (IR: 1700–1650 cm⁻¹) and potent anticancer activity (e.g., compound 11 , IC₅₀ = 1.98 µg/mL) .
  • Synthesis : Formed via S-alkylation and cyclization of thioamide intermediates, contrasting with the bromination pathways of 1,2,4-thiadiazoles .

Substituted 1,2,4-Thiadiazolecarbohydrazides

  • 1,2,3-Thiadiazole-4-carboxylic acid hydrazide : The carboxylic acid group increases hydrophilicity, reducing cell permeability relative to carbohydrazide derivatives .

Physical Properties

  • Lipophilicity : 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide (LogP ~1.2) is more lipophilic than 1,2,3-thiadiazole-4-carboxylic acid hydrazide (LogP ~0.5) due to the methyl vs. carboxylic acid groups .
  • Solubility : The carbohydrazide group in 1,2,4-thiadiazole derivatives improves aqueous solubility compared to phenyl-substituted analogs .

Hazard and Stability Profiles

  • 1,2,4-Thiadiazole-5-carbohydrazide : Classified with hazard statements H302 (oral toxicity) and H315 (skin irritation), requiring inert atmosphere storage .
  • 1,3,4-Thiadiazoles : Generally exhibit lower toxicity but may form reactive intermediates during synthesis .

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